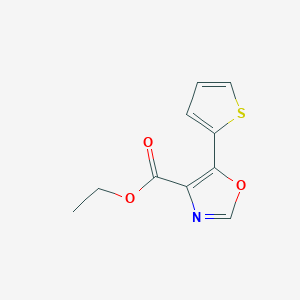
ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate
描述
Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that contains both a thienyl and an oxazole ring
作用机制
Target of Action
It’s worth noting that thiophene-based analogs and isoxazole, which are structural components of this compound, have been studied extensively for their biological activities . They have been found to interact with a variety of biological targets, contributing to their diverse pharmacological properties.
Mode of Action
For instance, some thiophene-based analogs are known to exhibit anti-inflammatory and antimicrobial properties .
Biochemical Pathways
Thiophene-based analogs and isoxazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound may have a variety of effects at the molecular and cellular level .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenecarboxylic acid with ethyl chloroformate to form the corresponding ester. This ester is then subjected to cyclization with an appropriate amine and a dehydrating agent to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thienyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学研究应用
Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
相似化合物的比较
Similar Compounds
Ethyl 5-(2-furyl)-1,3-oxazole-4-carboxylate: Similar structure but with a furan ring instead of a thienyl ring.
Ethyl 5-(2-pyridyl)-1,3-oxazole-4-carboxylate: Contains a pyridine ring instead of a thienyl ring.
Ethyl 5-(2-phenyl)-1,3-oxazole-4-carboxylate: Contains a phenyl ring instead of a thienyl ring.
Uniqueness
Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate is unique due to the presence of both thienyl and oxazole rings, which can impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
ethyl 5-thiophen-2-yl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-13-10(12)8-9(14-6-11-8)7-4-3-5-15-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGPOLPAFVUAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274267 | |
| Record name | Ethyl 5-(2-thienyl)-4-oxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127919-35-1 | |
| Record name | Ethyl 5-(2-thienyl)-4-oxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127919-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(2-thienyl)-4-oxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(E)-(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B6351211.png)
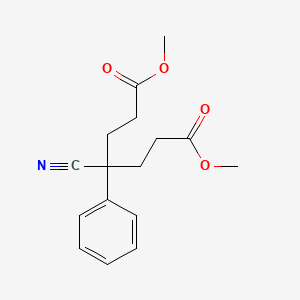
![N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B6351225.png)


![1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6351262.png)
![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)
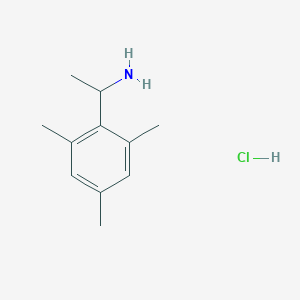

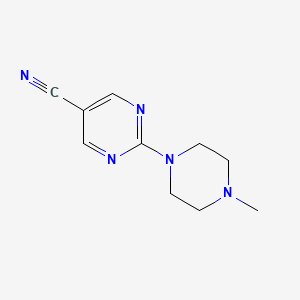
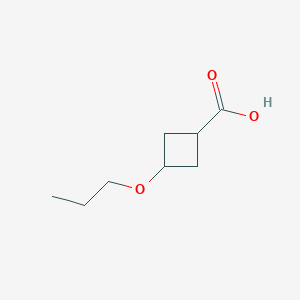

![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6351311.png)
